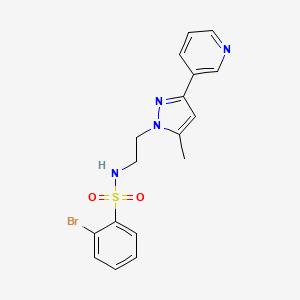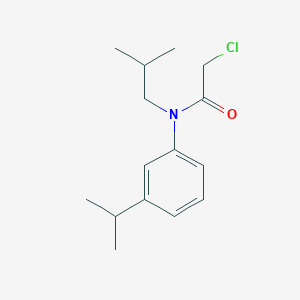
2-chloro-N-(2-methylpropyl)-N-(3-propan-2-ylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(2-methylpropyl)-N-(3-propan-2-ylphenyl)acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a chloro group, an acetamide group, and two alkyl-substituted phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-methylpropyl)-N-(3-propan-2-ylphenyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloroacetamide, 2-methylpropylamine, and 3-propan-2-ylphenylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent such as dichloromethane or ethanol. The reaction temperature is typically maintained between 0°C and 25°C.
Catalysts and Reagents: Catalysts such as triethylamine or pyridine may be used to facilitate the reaction. Reagents like thionyl chloride or phosphorus trichloride can be employed to introduce the chloro group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-methylpropyl)-N-(3-propan-2-ylphenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the amide group can yield corresponding amines.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide ions can yield 2-hydroxy-N-(2-methylpropyl)-N-(3-propan-2-ylphenyl)acetamide.
Scientific Research Applications
2-chloro-N-(2-methylpropyl)-N-(3-propan-2-ylphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs with anti-inflammatory or analgesic properties.
Materials Science: The compound is explored for its use in the development of advanced materials, such as polymers and coatings.
Biological Research: It is used in biochemical assays to investigate enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-methylpropyl)-N-(3-propan-2-ylphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(2-methylpropyl)-N-(3-methylphenyl)acetamide
- 2-chloro-N-(2-methylpropyl)-N-(4-propan-2-ylphenyl)acetamide
- 2-chloro-N-(2-methylpropyl)-N-(3-ethylphenyl)acetamide
Uniqueness
2-chloro-N-(2-methylpropyl)-N-(3-propan-2-ylphenyl)acetamide is unique due to its specific substitution pattern on the phenyl ring and the presence of both chloro and acetamide groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-chloro-N-(2-methylpropyl)-N-(3-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNO/c1-11(2)10-17(15(18)9-16)14-7-5-6-13(8-14)12(3)4/h5-8,11-12H,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYHNGFGVTKRAOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(C1=CC=CC(=C1)C(C)C)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
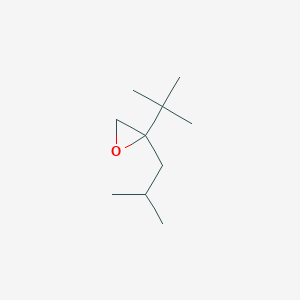
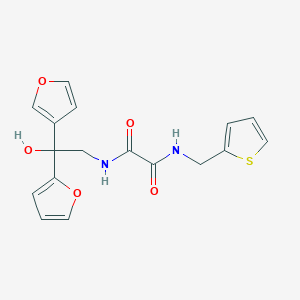
![1-[(1S,9aR)-octahydro-2H-quinolizin-1-yl]methanamine](/img/new.no-structure.jpg)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)acrylamide](/img/structure/B2991986.png)
![1-[(6-Chloropyridin-3-yl)methyl]piperidin-2-one](/img/structure/B2991989.png)
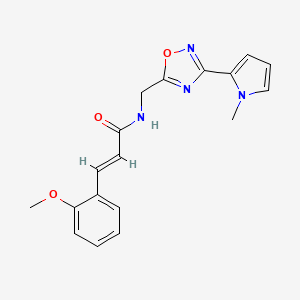
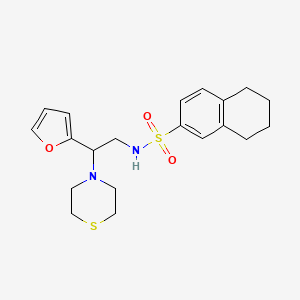
![4-[4-Chloro-5-(2-fluorophenyl)-1,2-oxazol-3-yl]-N-cyclohexylpiperidine-1-carboxamide](/img/structure/B2991994.png)
![1-(2,5-Dichlorophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2991998.png)
![5-[(4-Bromo-2,5-dimethoxyanilino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2992000.png)
![(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate](/img/structure/B2992001.png)
![4-[benzyl(propan-2-yl)sulfamoyl]-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2992002.png)
![4-[4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonyl]-1-(1,3-thiazol-2-yl)piperazin-2-one](/img/structure/B2992003.png)
